
Iron, bis(1,2-ethanediamine-N,N')(ethanedioato(2-)-O,O')-, (OC-6-22)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- is a coordination compound that features iron as the central metal atom This compound is characterized by the presence of two 1,2-ethanediamine ligands and one ethanedioate ligand, which coordinate to the iron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- typically involves the reaction of iron salts with 1,2-ethanediamine and ethanedioic acid under controlled conditions. A common method involves dissolving iron(III) chloride in water, followed by the addition of 1,2-ethanediamine and ethanedioic acid. The reaction mixture is then heated to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. Advanced purification techniques such as chromatography may be employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The iron center can be reduced to a lower oxidation state.
Substitution: Ligands coordinated to the iron center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) or iron(V) species, while reduction may produce iron(II) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: The compound can be used to investigate the role of iron in biological systems and its interaction with biomolecules.
Medicine: Research into potential therapeutic applications, such as iron supplementation or as a precursor for drug development.
Industry: It may be used in catalysis, materials science, and as a precursor for the synthesis of other iron-containing compounds.
Mécanisme D'action
The mechanism by which Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- exerts its effects involves the coordination of ligands to the iron center. This coordination influences the electronic structure and reactivity of the iron atom. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobalt, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
- Nickel, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
- Copper, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
Uniqueness
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- is unique due to the specific coordination environment around the iron center, which imparts distinct chemical properties and reactivity. Compared to similar compounds with different metal centers, the iron compound may exhibit different redox behavior, stability, and interaction with other molecules.
Propriétés
Numéro CAS |
67537-95-5 |
|---|---|
Formule moléculaire |
C6H16FeN4O4 |
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
ethane-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/2C2H8N2.C2H2O4.Fe/c2*3-1-2-4;3-1(4)2(5)6;/h2*1-4H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clé InChI |
KMGMCKCHJFHGCW-UHFFFAOYSA-L |
SMILES canonique |
C(CN)N.C(CN)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate](/img/structure/B14169966.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)
![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)





![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)
![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)

![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
